3-(benzoylamino)phenyl acetate

Description

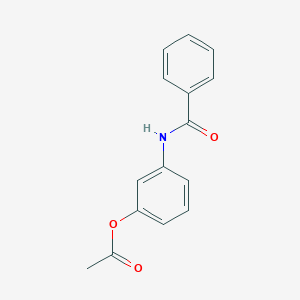

3-(Benzoylamino)phenyl acetate is an organic compound featuring a phenyl ring substituted with a benzoylamino group (–NH–CO–C₆H₅) at the 3-position and an acetate ester (–O–CO–CH₃) at the adjacent position. This structure combines the lipophilic benzoyl moiety with the hydrolytically labile ester group, making it a versatile intermediate in pharmaceutical and polymer chemistry.

The compound is synthesized via amide coupling reactions, as demonstrated in the preparation of steroidal alkaloids, where 3-(benzoylamino) groups are introduced through condensation of benzoyl derivatives with amine-containing precursors under alkaline or acidic conditions . Its applications span medicinal chemistry, particularly in the development of antiestrogenic agents, as seen in steroidal alkaloids that inhibit ³H-tamoxifen binding at antiestrogen binding sites (AEBS) .

Properties

IUPAC Name |

(3-benzamidophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)19-14-9-5-8-13(10-14)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVVYBSRQTGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

Ester hydrolysis is a common reaction for phenyl acetates. For 3-(benzoylamino)phenyl acetate, hydrolysis under basic conditions (e.g., 6N NaOH) could yield 3-(benzoylamino)phenyl acetic acid, as observed in analogous phenyl acetate esters .

-

Base-Catalyzed Hydrolysis :

Stability and Decomposition Considerations

Stability during synthesis is critical. For example, aldehyde intermediates in related reactions decomposed under prolonged heating or oxidative conditions . For this compound, decomposition risks may necessitate:

-

Inert Atmosphere : Use of nitrogen blankets to prevent oxidation .

-

Controlled Reaction Times : Avoiding extended heating to minimize side reactions .

4.1. Acylation Mechanism

The acylation of aromatic amines with benzoyl chloride typically proceeds via nucleophilic attack on the acyl chloride, forming an amide intermediate. For this compound, this would involve:

-

Activation : Benzoyl chloride reacts with pyridine to form an activated acyl chloride .

-

Nucleophilic Substitution : The amino group of 3-aminophenyl acetate displaces the chloride, forming the benzoylamino ester.

4.2. Enzymatic Catalysis

Enzymes like AxSDR enable stereoselective reductions of ketones to alcohols, suggesting potential for asymmetric synthesis of benzoylamino-containing compounds . For example:

Comparison with Similar Compounds

2-(Benzoylamino)-1-(4-methoxyphenyl)ethyl Acetate

- Structure: Differs by a methoxy (–OCH₃) substituent at the 4-position of the phenyl ring and an ethyl spacer between the benzoylamino and acetate groups.

- Impact : The methoxy group increases electron density on the aromatic ring, enhancing stability against electrophilic attack. The ethyl spacer may reduce steric hindrance during enzymatic hydrolysis compared to the parent compound .

(3-Fluoro-Benzoylamino)-Acetic Acid

- Structure : Features a fluorine atom at the 3-position of the benzoyl ring and a carboxylic acid (–COOH) instead of an ester.

- Impact : Fluorination improves metabolic stability and membrane permeability. The carboxylic acid group increases polarity, making it suitable for salt formation (e.g., sodium or potassium salts) to enhance solubility .

- Applications: Potential use in fluorinated drug candidates, leveraging fluorine’s bioisosteric effects.

Benzyl 3-Hydroxyphenylacetate

- Structure : Contains a hydroxyl (–OH) group at the 3-position of the phenyl ring and a benzyl ester (–O–CO–O–CH₂C₆H₅).

- Impact : The hydroxyl group enables hydrogen bonding and conjugation with biological targets, while the benzyl ester offers slower hydrolysis rates than methyl or ethyl esters, prolonging bioavailability .

- Applications: Used in controlled-release formulations or as a precursor for phenolic drugs.

Key Observations :

Bioactivity

- 3-(Benzoylamino)phenyl acetate derivatives: Exhibit antiestrogenic activity by binding to AEBS, as shown in steroidal alkaloids from Pachysandra procumbens .

- Methyl 2-benzoylamino-3-arylaminobut-2-enoates: Serve as precursors for imidazole and oxazoloquinoline heterocycles, which are common in kinase inhibitors .

Solubility and Stability

- Ester vs. Acid: The acetate ester in this compound offers moderate solubility in organic solvents, whereas the carboxylic acid in (3-fluoro-benzoylamino)-acetic acid is water-soluble as a salt .

- Hydrolysis Rates : Benzyl esters (e.g., benzyl 3-hydroxyphenylacetate) hydrolyze slower than methyl or ethyl esters, impacting drug release kinetics .

Q & A

Q. How can computational modeling predict the metabolic fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.